2,3-diphenylquinoxaline-5-carboxylic Acid
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Overview
Description
2,3-diphenylquinoxaline-5-carboxylic Acid is a quinoxaline derivative12. It has a molecular weight of 326.3512. It is a potential antineoplastic agent23 and has been shown to inhibit Akt translocation by targeting the pleckstrin homology (PH) domain4.
Synthesis Analysis
The synthesis of 2,3-diphenylquinoxaline derivatives typically involves the reaction of an alkyne with iodine in dimethyl sulfoxide (DMSO) at 130°C for 24 hours. This is followed by the addition of o-phenylenediamine5.Molecular Structure Analysis
The molecular structure of 2,3-diphenylquinoxaline-5-carboxylic Acid consists of a quinoxaline core with two phenyl groups at the 2 and 3 positions and a carboxylic acid group at the 5 position12.
Chemical Reactions Analysis
While specific chemical reactions involving 2,3-diphenylquinoxaline-5-carboxylic Acid are not readily available, quinoxaline derivatives are known to exhibit strong absorption spectra in THF6.
Physical And Chemical Properties Analysis
2,3-diphenylquinoxaline-5-carboxylic Acid is a solid compound1. It has a molecular weight of 326.3512. It is insoluble in water8.
Scientific Research Applications
Polymerization and Material Synthesis
- 2,3-Diphenylquinoxaline-5-carboxylic acid derivatives are used in polymerization processes. For instance, derivatives like 2,3-bis(4-aminophenyl)quinoxaline-6-carboxylic acid are polymerized to form hyperbranched aromatic polyamides. These polymers exhibit unique properties, such as initiating room-temperature radical polymerization of bismaleimide, making them significant in developing thermally curable thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).
Fluorescent and Mesomorphic Properties
- Carboxylic derivatives of diphenylquinoxaline, including 2,3-diphenylquinoxaline-5-carboxylic acid, have been found to possess fluorescent properties. They also exhibit mesomorphic behavior, which includes the ability to form different phases like columnar hexagonal and rectangular disordered phases. This makes them useful in materials science, particularly in the development of fluorescent materials (Szydłowska et al., 2013).
Corrosion Inhibition
- Derivatives of 2,3-diphenylquinoxaline, such as 2,3-diphenylbenzoquinoxaline, have been studied for their ability to inhibit corrosion in metals. For example, in studies involving mild steel in sulfuric acid, these compounds demonstrated excellent inhibiting properties. The mechanism involves adsorption onto the steel surface, following the Langmuir adsorption model (Obot & Obi-Egbedi, 2010).
Crystal Structure Analysis
- The crystal structures of 2,3-diphenylquinoxaline compounds have been analyzed, providing insights into their molecular arrangements and packing motifs. Such studies are essential for understanding the material properties and potential applications in various fields, such as pharmaceuticals and materials science (Cantalupo et al., 2006).
Synthesis and Properties
- The synthesis and properties of various derivatives of 2,3-diphenylquinoxaline have been extensively studied. These studies explore the reaction conditions, yields, and properties of these derivatives, which are vital for their application in material science, chemistry, and related fields (Saloň et al., 2004).
Solar Cell Applications
- Certain derivatives of 2,3-diphenylquinoxaline, such as those with dialkoxy groups, have been used in the synthesis of narrow-band-gap conjugated polymers. These polymers exhibit promising properties for solar cell applications, including high open-circuit voltage, making them suitable for use in photovoltaic devices (Lu et al., 2013).
Safety And Hazards
While specific safety and hazard information for 2,3-diphenylquinoxaline-5-carboxylic Acid is not readily available, general precautions include avoiding contact with skin and eyes, not breathing vapors or mists, and not allowing contact with air9.
Future Directions
Given its potential as an α-glucosidase inhibitor7, future research could explore the use of 2,3-diphenylquinoxaline-5-carboxylic Acid and related compounds in the treatment of diabetes. Additionally, its ability to inhibit Akt translocation4 suggests potential applications in cancer treatment.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.
properties
IUPAC Name |
2,3-diphenylquinoxaline-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAMBOCHRTYBBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378019 |
Source
|
Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-diphenylquinoxaline-5-carboxylic Acid | |
CAS RN |
90833-20-8 |
Source
|
Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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